molecular formula C12H11N3O B2990054 2-amino-N-pyridin-4-ylbenzamide CAS No. 91396-95-1

2-amino-N-pyridin-4-ylbenzamide

Cat. No. B2990054
CAS RN: 91396-95-1
M. Wt: 213.24
InChI Key: ARCHKMRCNMSPDH-UHFFFAOYSA-N
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Description

2-amino-N-pyridin-4-ylbenzamide is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group where the carboxamide group is substituted with a pyridine ring . The InChI code for this compound is 1S/C12H11N3O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,13H2,(H,14,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 213.24 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

2-amino-N-pyridin-4-ylbenzamide and its derivatives have been extensively studied for their synthesis and potential applications in pharmacology and material science. For example, Larocca et al. (1965) described the preparation of various aminoacetylbenzamides, potential anticonvulsants, by condensing chloroacetylbenzamide with secondary amines, highlighting the catalytic effect of pyridine on this condensation process (J. Larocca, D. Cadwallader, M. Anwar, 1965). Additionally, the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines, related to this compound, have been reviewed, with applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005).

Material Science and Corrosion Inhibition

In the field of material science, derivatives of this compound have been investigated as corrosion inhibitors. Ansari et al. (2014) synthesized Schiff’s bases of pyridyl substituted triazoles, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions (K. R. Ansari, M. Quraishi, Ambrish Singh, 2014).

Safety and Hazards

The safety information for 2-amino-N-pyridin-4-ylbenzamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding heat, sparks, open flames, hot surfaces, and smoking .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of 2-amino-N-(pyridin-4-yl)benzamide on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-(pyridin-4-yl)benzamide may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-amino-N-(pyridin-4-yl)benzamide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-amino-N-(pyridin-4-yl)benzamide may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-amino-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCHKMRCNMSPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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